molecular formula C9H17NO B1488431 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol CAS No. 1601045-82-2

1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1488431
CAS RN: 1601045-82-2
M. Wt: 155.24 g/mol
InChI Key: TUFVCCRXLGSQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol” is a chemical compound with the CAS Number: 1529743-57-4 . It has a molecular weight of 141.21 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-((cyclopropylamino)methyl)cyclobutan-1-ol . The InChI code is 1S/C8H15NO/c10-8(4-1-5-8)6-9-7-2-3-7/h7,9-10H,1-6H2 . The InChI key is NMPDCKHQRGPIDM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees . The physical form of the compound is liquid .

Scientific Research Applications

Agricultural Chemistry

In agricultural chemistry, this compound can be used to synthesize new pesticides or herbicides. Its reactivity allows for the creation of compounds that can target specific pests or weeds without harming crops.

Each of these applications demonstrates the broad utility of 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol in scientific research, highlighting its importance as a tool in advancing knowledge and innovation .

Safety and Hazards

The compound has been classified under GHS05 pictograms . The signal word is "Danger" . The hazard statements include H318 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

1-[(cyclopropylmethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-5-9)7-10-6-8-2-3-8/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFVCCRXLGSQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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